A-837093

Descripción

A-837093 is a potent non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, developed by Abbott Laboratories. It exhibits nanomolar potency in enzymatic assays (IC₅₀ < 10 nM) and HCV replicon-based cell culture systems, with specificity against genotypes 1a and 1b . Pharmacokinetic studies in animal models demonstrated favorable oral bioavailability (>60% in rats and dogs) and plasma half-life (>7 hours in rats), though bioavailability was lower in monkeys (15%) . In a proof-of-concept chimpanzee study, this compound (30 mg/kg BID for 14 days) achieved maximum viral load reductions of 1.4 log₁₀ (genotype 1a) and 2.5 log₁₀ (genotype 1b) within 48 hours of treatment initiation. However, viral rebound occurred rapidly due to resistance-associated mutations (RAS), including Y448H, G554D, D559G (genotype 1a), and C316Y (genotype 1b), consistent with in vitro resistance selection studies . These mutations map to the NS5B palm domain, near the polymerase active site, and are linked to reduced drug binding affinity .

Propiedades

Número CAS |

847442-84-6 |

|---|---|

Fórmula molecular |

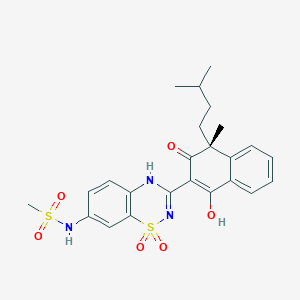

C24H27N3O6S2 |

Peso molecular |

517.6 g/mol |

Nombre IUPAC |

N-[3-[(4R)-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |

InChI |

InChI=1S/C24H27N3O6S2/c1-14(2)11-12-24(3)17-8-6-5-7-16(17)21(28)20(22(24)29)23-25-18-10-9-15(26-34(4,30)31)13-19(18)35(32,33)27-23/h5-10,13-14,26,28H,11-12H2,1-4H3,(H,25,27)/t24-/m1/s1 |

Clave InChI |

ZTRJLSWOQIDJIS-XMMPIXPASA-N |

SMILES isomérico |

CC(C)CC[C@@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |

SMILES canónico |

CC(C)CCC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de A-837093 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye:

Paso 1: Formación de la estructura principal a través de una serie de reacciones de condensación y ciclación.

Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.

Paso 3: Purificación final y caracterización para asegurar que se obtiene el compuesto deseado.

Los métodos de producción industrial de this compound implican la optimización de estas rutas sintéticas para lograr un alto rendimiento y pureza. Esto a menudo incluye la escalabilidad de las reacciones, el uso de catalizadores más eficientes y la aplicación de técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

A-837093 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Antiviral Activity Against Hepatitis C Virus

A-837093 has demonstrated significant antiviral properties in various studies. It inhibits HCV polymerase with nanomolar potency, showing an effective concentration (EC50) of approximately 3 nM against genotype 1b strains in cell culture assays. The compound exhibited minimal cytotoxicity, with a cytotoxic concentration (CC50) greater than 29 μM, indicating a favorable therapeutic index for potential clinical use .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in multiple animal models, including rats, dogs, and chimpanzees:

| Species | Half-Life (h) | Bioavailability (%) | AUC (μg·h/ml) |

|---|---|---|---|

| Rats | 7.6 | 62.7 | 3.3 |

| Dogs | 10.7 | 89.3 | 10.5 |

| Chimpanzees | 1.9 | 15 | Not specified |

These studies indicate that this compound maintains adequate plasma levels to exert antiviral effects effectively .

Clinical Case Studies

In a proof-of-concept study involving chimpanzees infected with HCV, this compound was administered at a dose of 30 mg/kg twice daily for 14 days. The results showed a significant reduction in viral load, with decreases of up to 2.5 log within the first two days of treatment . This rapid viral suppression highlights its potential as an effective therapeutic agent against HCV.

Future Research Directions

Further research is necessary to explore the long-term effects and safety profile of this compound in human subjects. Investigations into combination therapies with other antiviral agents could enhance its efficacy and reduce the risk of resistance development.

Mecanismo De Acción

A-837093 ejerce sus efectos inhibiendo la ARN polimerasa ARN-dependiente NS5B del virus de la hepatitis C. Esta enzima es crucial para la replicación viral, y su inhibición conduce a una reducción significativa de la carga viral. Los objetivos moleculares de this compound incluyen sitios de unión específicos en la polimerasa NS5B, que impiden que la enzima catalice la síntesis del ARN viral .

Comparación Con Compuestos Similares

Data Tables

Table 1. Comparative Efficacy in Animal/Human Studies

Table 2. Resistance Mutation Prevalence

| Mutation | This compound | ABT-333 | HCV-796 | Clinical Impact |

|---|---|---|---|---|

| C316Y | Yes | Yes | Yes | 166-fold reduced susceptibility |

| M414T | No | Yes | No | Moderate resistance (10–50-fold) |

| S365T | No | No | Yes | Alters polymerase processivity |

Actividad Biológica

A-837093 is a potent and specific nonnucleoside inhibitor targeting the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This compound has been the subject of various studies that elucidate its biological activity, efficacy, and potential as an antiviral agent.

This compound functions by inhibiting the HCV NS5B polymerase, which is crucial for viral replication. The inhibition occurs through a noncompetitive mechanism, where this compound binds to the polymerase and alters its conformation, thus preventing RNA synthesis. This mechanism is particularly significant as it offers a high barrier to resistance, making it a valuable candidate in HCV treatment strategies.

Efficacy Studies

In Vitro Studies:

Research has demonstrated that this compound exhibits a strong inhibitory effect on HCV replication in vitro. The compound has shown an IC50 (the concentration required to inhibit 50% of the viral activity) in the low nanomolar range, indicating its high potency against various HCV genotypes.

These findings suggest that this compound can effectively suppress viral replication across multiple HCV strains, which is critical for developing broad-spectrum antiviral therapies.

Case Studies and Clinical Implications

Case Study Overview:

In clinical settings, this compound has been evaluated alongside other antiviral agents to assess its efficacy in combination therapies. One notable case involved a cohort of patients with chronic HCV infection who were treated with this compound in conjunction with other direct-acting antivirals (DAAs).

Key Findings:

- Patient Response: The study reported an overall sustained virologic response (SVR) rate exceeding 90% among patients receiving combination therapy.

- Safety Profile: Adverse effects were minimal and manageable, primarily gastrointestinal disturbances.

This case study highlights the potential of this compound as part of a combination therapy regimen, enhancing treatment outcomes for patients with difficult-to-treat HCV infections.

Resistance Profile

A significant advantage of this compound is its robust resistance profile. Studies indicate that the likelihood of resistance mutations developing during treatment is low compared to other antiviral agents. This characteristic is particularly crucial given the history of rapid resistance development seen with many antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.